

Predicted Physical Properties of Francium Metal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Francium (Fr), with atomic number 87, is the heaviest of the alkali metals and one of the most elusive elements in the periodic table. Its extreme rarity and high radioactivity, with its most stable isotope, ²²³Fr, having a half-life of only 22 minutes, preclude direct empirical measurement of its bulk physical properties.[1] Consequently, our understanding of **francium** as a metallic element is derived almost entirely from theoretical predictions and extrapolations from the known properties of lighter alkali metals. This guide provides a comprehensive overview of the predicted physical properties of **francium** metal, intended for a technical audience. It summarizes the quantitative predictions in a structured format, details the theoretical and computational methodologies employed in these predictions, and provides a visual representation of the logical relationships governing these properties.

Predicted Physical Properties of Francium Metal

The physical properties of **francium** are anticipated to follow the trends observed in the alkali metal group. However, relativistic effects, which become significant for heavy elements, cause some deviations from simple extrapolations. The predicted values for key physical properties are summarized in Table 1. It is important to note that a range of values exists for some properties, reflecting the different theoretical models and assumptions used in their prediction.



Property	Predicted Value(s)	Units
Melting Point	8.0 °C (281 K)[1], 20 ± 1.5 °C (293 ± 1.5 K)[1], 21 °C (294 K) [2], 24.861 ± 0.517 °C (298.011 ± 0.517 K)[3], 27 °C (300 K)[1]	°C (K)
Boiling Point	598 °C (871 K)[1], 620 °C (893 K)[1], 640 °C (913 K)[1], 650 °C (923 K)[2], 677 °C (950 K) [1]	°C (K)
Density	~2.4 g/cm ³ [1], ~2.48 g/cm ³ [1]	g/cm³
Crystal Structure	Body-Centered Cubic (BCC)	-
First Ionization Energy	380 kJ/mol[4], 392.811(4) kJ/mol[1]	kJ/mol
Electron Affinity	44 kJ/mol[4]	kJ/mol
Electronegativity (Pauling Scale)	0.7[1]	-
Atomic Radius (Empirical)	260 pm (extrapolated)	pm
Covalent Radius (Single Bond)	223 pm	pm
Van der Waals Radius	348 pm (extrapolated)	pm

Theoretical and Computational Protocols for Property Prediction

The prediction of **francium**'s physical properties relies on sophisticated theoretical and computational methodologies, as direct experimental measurement is not feasible. These "experiments" are conducted in silico, employing principles of quantum mechanics and periodic trends.

Relativistic Ab Initio Calculations

Foundational & Exploratory





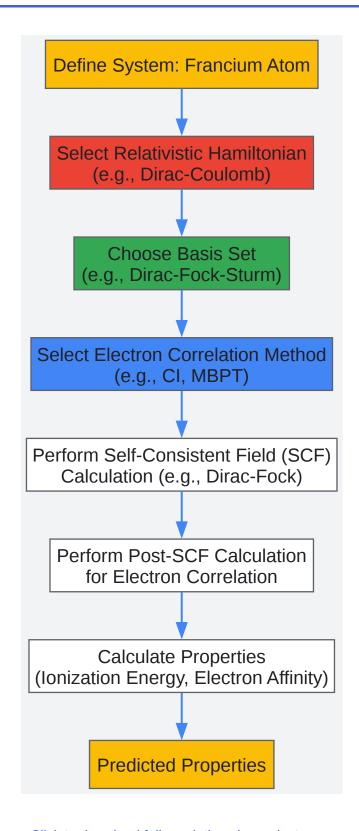
For heavy elements like **francium**, the high nuclear charge causes the inner electrons to move at speeds approaching the speed of light, necessitating the inclusion of relativistic effects in quantum mechanical calculations.[5] These effects can significantly influence the electronic structure and, consequently, the physical and chemical properties of the element.[6]

Methodology:

- Relativistic Hamiltonian: The calculations start with the Dirac equation, which incorporates special relativity into quantum mechanics, rather than the non-relativistic Schrödinger equation. The Dirac-Coulomb Hamiltonian is a common choice.
- Electron Correlation: The complex interactions between **francium**'s 87 electrons are accounted for using post-Hartree-Fock methods. Two prominent approaches are:
 - Configuration Interaction (CI): In this method, the exact wave function is expressed as a linear combination of Slater determinants corresponding to different electronic configurations.[7] For heavy elements, this requires a relativistic framework (Relativistic CI). The accuracy of the calculation depends on the number of configurations included (e.g., CISD for single and double excitations, or full CI for a complete treatment within a given basis set).
 - Many-Body Perturbation Theory (MBPT): This method treats the electron correlation as a perturbation to the Hartree-Fock solution.[8] It provides a systematic way to calculate corrections to the energy and other properties.
- Basis Sets: The atomic orbitals are described by a set of mathematical functions known as a basis set. For **francium**, these basis sets must be extensive and flexible enough to describe the complex electronic structure. The Dirac-Fock-Sturm orbitals (DFS) basis is one such choice.[6]
- Property Calculation: Once the electronic structure is determined, properties like ionization energy and electron affinity can be calculated from the energy differences between the neutral atom and its ions.

Workflow:





Click to download full resolution via product page

Caption: Workflow for relativistic ab initio calculation of **francium**'s electronic properties.

Melting Point Prediction from Binary Ionic Crystals



A novel method has been proposed for calculating the melting point of alkali metals based on the properties of their halide salts.[3]

· Methodology:

- Lattice Energy and Ionic Radii: The method establishes a matrix relationship between the ionic radii of the alkali metal and halide ions, the lattice energy (U) of the resulting binary ionic crystal (e.g., FrCl), and the melting temperature of the crystal.
- Degree of Bond Ionicity: A new equation is derived that relates the melting temperature of the ionic crystal to the lattice energy and the degree of bond ionicity (ϵ): Tm = f(U, ϵ).
- Extrapolation to the Metal: Based on the calculated melting temperatures of a series of the alkali metal's halide crystals, the melting temperature of the pure metal is then determined through a developed calculation method. For **francium**, this method yielded a predicted melting point of 24.861 ± 0.517 °C.[3]

Extrapolation from Periodic Trends (Mendeleev's Method)

This classical approach relies on the periodic law, which states that the properties of elements are a periodic function of their atomic number.[9]

Methodology:

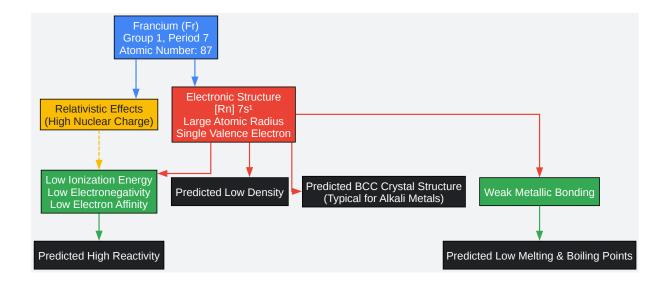
- Data Collection: The known physical properties (e.g., melting point, boiling point, density)
 of the other alkali metals (Li, Na, K, Rb, Cs) are collected.
- Trend Analysis: These properties are plotted against the atomic number or period number.
 The trends observed within the group are then analyzed. For alkali metals, melting and boiling points generally decrease down the group, while density generally increases.
- Extrapolation: The observed trend is extrapolated to the next element in the group,
 francium (period 7). This can be done graphically or by fitting the data to a mathematical function and evaluating it for francium's atomic number.



 Refinement: For properties like ionization energy, simple extrapolation is refined by considering relativistic effects, which are known to cause a slight increase for **francium** compared to cesium, counter to the general trend.[1]

Logical Relationships of Francium's Properties

The predicted physical properties of **francium** are interconnected and are a direct consequence of its position in the periodic table and its electronic structure. The following diagram illustrates these relationships.



Click to download full resolution via product page

Caption: Relationship between **francium**'s periodic position and its predicted properties.

Conclusion

The physical properties of **francium** metal, while not directly measurable, can be predicted with a reasonable degree of confidence through a combination of relativistic quantum theory,



calculations based on the properties of its compounds, and extrapolation from periodic trends. These theoretical approaches consistently point towards **francium** being a low-melting, low-density, and highly reactive metal with a body-centered cubic crystal structure, in line with its position as the heaviest alkali metal. The inherent uncertainties in the predicted values underscore the challenges in modeling the complex interplay of electron correlation and relativistic effects in such a heavy element. Further advancements in computational chemistry and theoretical physics will continue to refine our understanding of this enigmatic element.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Superheavy Elements [ouci.dntb.gov.ua]
- 5. byjus.com [byjus.com]
- 6. [2103.15886] Relativistic calculations of the chemical properties of the superheavy element with \$Z=119\$ and its homologues [arxiv.org]
- 7. [2312.08350] Estimating the D-line Energy Splitting of Alkali Metals Using a Modified Perturbation Method [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Periodic trends Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Predicted Physical Properties of Francium Metal: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1236283#predicted-physical-properties-of-francium-metal]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com